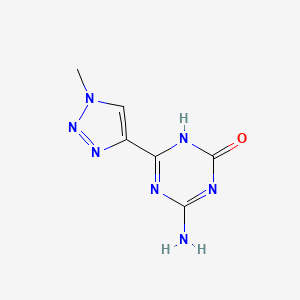

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one

Description

Properties

Molecular Formula |

C6H7N7O |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

4-amino-6-(1-methyltriazol-4-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C6H7N7O/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14) |

InChI Key |

HYAZBPLUMVYGAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves:

- Construction of the 1,3,5-triazin-2-one ring system.

- Introduction of the amino substituent at the 4-position.

- Attachment of the 1-methyl-1H-1,2,3-triazol-4-yl group at the 6-position via alkylation or cycloaddition reactions.

The preparation is generally achieved through multi-step sequences including hydrazinolysis, cyclization, alkylation, and ring expansion or modification reactions.

Stepwise Preparation Method (Based on Patent CN102532046A)

A key preparation method, although for a closely related 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine derivative, provides a valuable framework adaptable for the target compound's synthesis. The method involves:

| Step | Reaction Description | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazinolysis of ethyl acetate to form acethydrazide | Ethyl acetate, Hydrazine Hydrate (80%), reflux, 8 h | Acethydrazide | 98 |

| 2 | Cyclization of acethydrazide with triphosgene to form triazine ring | Triphosgene (99.5%), heating | 3-oxo-tetrahydro-1,2,4-triazine derivative | Not specified |

| 3 | Alkylation with monochloroacetone | Monochloroacetone, base (self-prepared alkali) | Alkylated intermediate | Not specified |

| 4 | Ring-opening and ring-expansion with hydrazine hydrate | Hydrazine Hydrate (80%), optimized temperature | Final triazine product | Improved yield, byproducts minimized |

- Use of triphosgene instead of toxic phosgene reduces safety risks and equipment demands.

- Self-prepared base for alkylation is cost-effective and simplifies post-reaction treatment.

- Optimized one-step ring expansion improves yield and reduces byproduct formation, facilitating scale-up.

This method highlights important synthetic principles applicable to the preparation of 4-amino-6-substituted triazinones, including the target compound.

Synthesis of the 1,2,3-Triazole Substituent and Its Coupling

The 1-methyl-1H-1,2,3-triazol-4-yl moiety is commonly introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or related click chemistry methods. The general approach includes:

- Preparation of an azide precursor or alkyne-bearing triazine intermediate.

- Reaction with methylated alkyne or azide partner under Cu(I) catalysis.

- Purification of the 1,2,3-triazole-substituted triazine.

This method provides regioselective formation of the 1,2,3-triazole ring with methyl substitution at N1, which is critical for the target compound's structure.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents | Conditions | Notes | Yield / Outcome |

|---|---|---|---|---|

| Hydrazinolysis | Ethyl acetate + Hydrazine Hydrate (80%) | Reflux 8 h | Prevent moisture by azeotropic removal | 98% acethydrazide |

| Cyclization | Acethydrazide + Triphosgene | Heating | Triphosgene safer than phosgene | High yield, reduced cost |

| Alkylation | Cyclized intermediate + Monochloroacetone + Base | Controlled temp | Base self-prepared, cheap | Good yield, simple workup |

| Ring expansion | Alkylated intermediate + Hydrazine Hydrate | Optimized temp, one-step | Minimizes byproducts | Improved yield |

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Effects

- Triazole vs. Halogenated furans (e.g., 2-bromo or 5-chloro) introduce electron-withdrawing effects, which could stabilize the triazinone ring but reduce solubility in aqueous media .

- However, the mercapto (-SH) group in CAS 33509-43-2 introduces redox sensitivity, risking dimerization or oxidation, whereas the hydroxyl group in CAS 175204-68-9 improves hydrophilicity .

Physicochemical Properties

- Molecular Weight :

Halogenated derivatives (257.04 and 212.59 g/mol) exhibit higher molecular weights than the target compound (~193 g/mol), which may influence pharmacokinetic properties like absorption and distribution. - Solubility : The hydroxyl group in CAS 175204-68-9 likely improves aqueous solubility, whereas tert-butyl and halogenated analogs are more lipophilic, favoring organic solvents .

Biological Activity

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structure includes triazole and triazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and mechanisms of action.

Synthesis

The synthesis of 4-amino derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through a reaction between 1-methyl-1H-1,2,3-triazole and various triazine derivatives in the presence of catalysts like triethylamine. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been tested against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 15.0 | Induces apoptosis and G0/G1 phase arrest |

| MCF-7 (Breast Cancer) | 12.5 | Inhibits cell proliferation; p53-independent pathway |

| HeLa (Cervical Cancer) | 18.0 | Induces cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : It causes G0/G1 and G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.

- Interaction with p53 Pathway : Although it does not directly inhibit MDM2-p53 interactions, it affects downstream signaling pathways that lead to cell cycle arrest and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

In Vitro Study on HCT-116 Cells :

- Objective : To assess the cytotoxic effects and mechanism.

- Findings : The compound exhibited an IC50 value of 15 µM. Flow cytometry analysis confirmed significant apoptosis induction.

-

MCF-7 Cell Line Evaluation :

- Objective : To determine the effect on breast cancer cells.

- Findings : An IC50 of 12.5 µM was observed. The study revealed that the compound could induce cell cycle arrest without affecting normal keratinocyte cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Moiety | Enhances anticancer activity |

| Substituents on Triazine Ring | Modulate potency and selectivity |

The presence of electron-donating groups appears to enhance the cytotoxicity against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.